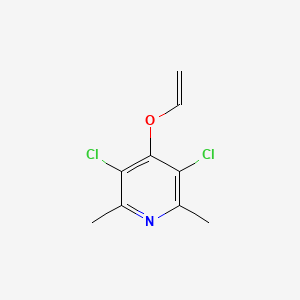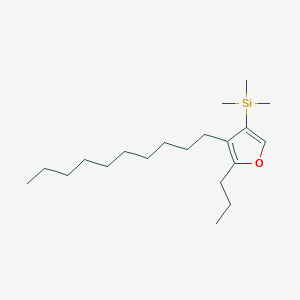
(4-Decyl-5-propylfuran-3-yl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Decyl-5-propylfuran-3-yl)(trimethyl)silane is a chemical compound with the molecular formula C20H38OSi. It is characterized by a furan ring substituted with decyl and propyl groups, and a trimethylsilyl group attached to the furan ring.
Vorbereitungsmethoden
The synthesis of (4-Decyl-5-propylfuran-3-yl)(trimethyl)silane typically involves the reaction of a furan derivative with a silane reagent under specific conditionsThe reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Analyse Chemischer Reaktionen
(4-Decyl-5-propylfuran-3-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Decyl-5-propylfuran-3-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of membrane interactions due to its amphiphilic nature.
Industry: Used in the production of specialty chemicals and materials, including surfactants and lubricants
Wirkmechanismus
The mechanism of action of (4-Decyl-5-propylfuran-3-yl)(trimethyl)silane involves its interaction with molecular targets through its furan ring and trimethylsilyl group. The furan ring can participate in π-π interactions with aromatic residues, while the trimethylsilyl group can form strong bonds with oxygen and fluorine atoms. These interactions can influence the compound’s behavior in chemical reactions and its biological activity .
Vergleich Mit ähnlichen Verbindungen
(4-Decyl-5-propylfuran-3-yl)(trimethyl)silane can be compared with other silane derivatives and furan compounds:
(4-Decyl-5-propylfuran-3-yl)dimethylsilane: Similar structure but with two methyl groups instead of three.
(4-Decyl-5-propylfuran-3-yl)triethylsilane: Similar structure but with ethyl groups instead of methyl groups.
(4-Decyl-5-propylfuran-3-yl)trimethylgermane: Similar structure but with a germanium atom instead of silicon. These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substituents
Eigenschaften
CAS-Nummer |
129812-56-2 |
|---|---|
Molekularformel |
C20H38OSi |
Molekulargewicht |
322.6 g/mol |
IUPAC-Name |
(4-decyl-5-propylfuran-3-yl)-trimethylsilane |
InChI |
InChI=1S/C20H38OSi/c1-6-8-9-10-11-12-13-14-16-18-19(15-7-2)21-17-20(18)22(3,4)5/h17H,6-16H2,1-5H3 |
InChI-Schlüssel |
SPEFTADTLRWKGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=C(OC=C1[Si](C)(C)C)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


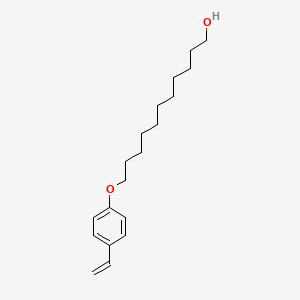
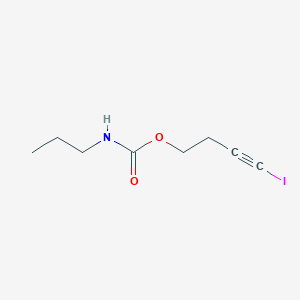
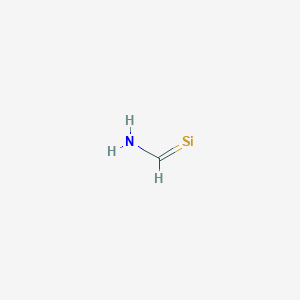
![3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one](/img/structure/B14275514.png)
![{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane](/img/structure/B14275523.png)
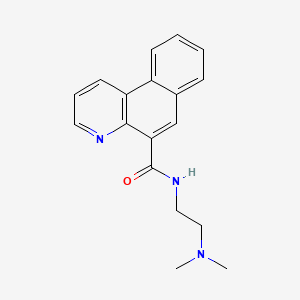
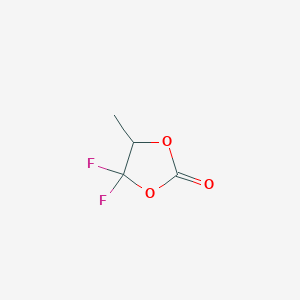
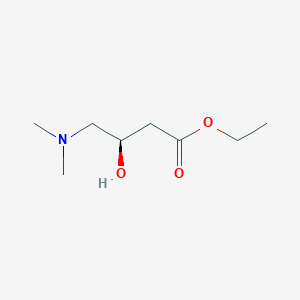
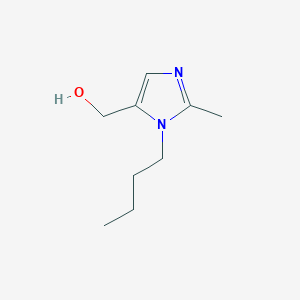
![N~1~,N~3~-Bis[(1S)-1-phenylethyl]propane-1,3-diamine](/img/structure/B14275558.png)
![6-[({2-[Bis(2-hydroxyethyl)amino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14275562.png)

![Benzenesulfonamide, 4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]-](/img/structure/B14275571.png)
